REACTION_CXSMILES
|
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].O.[CH3:14][N:15](C)[CH:16]=[O:17]>>[C:1]1(=[O:11])[N:5]([CH:1]2[CH2:2][CH2:10][C:9]3[CH:8]=[CH:7][CH:3]=[CH:4][C:14]=3[NH:15][C:16]2=[O:17])[C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12 |f:0.1,^1:11|
|
Name
|
|
Quantity
|
72.6 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
205 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was subsequently stirred at 60° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
while cooling in ice for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting mass of crystals was filtered out with suction
|
Type
|
WASH
|
Details
|
washed first with a water/dimethylformamide mixture
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with methyl tert-butyl ether and subsequently dried under reduced pressure at 60° C. for 2 days
|
Duration
|
2 d
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1C1C(NC3=C(CC1)C=CC=C3)=O)=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |